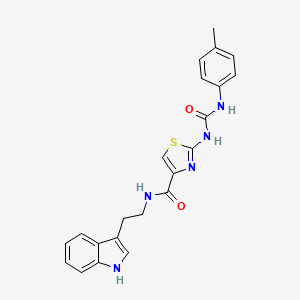

N-(2-(1H-indol-3-yl)ethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide

Description

N-(2-(1H-indol-3-yl)ethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide is a heterocyclic compound featuring a thiazole core substituted with a carboxamide group linked to a 2-(1H-indol-3-yl)ethyl chain and a ureido moiety connected to a p-tolyl aromatic ring (Fig. 1). The thiazole scaffold is a common pharmacophore in medicinal chemistry, known for its role in modulating enzyme inhibition and receptor binding. The indole group may enhance interactions with hydrophobic pockets in biological targets, while the p-tolyl ureido moiety could contribute to hydrogen bonding or π-π stacking.

Properties

IUPAC Name |

N-[2-(1H-indol-3-yl)ethyl]-2-[(4-methylphenyl)carbamoylamino]-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O2S/c1-14-6-8-16(9-7-14)25-21(29)27-22-26-19(13-30-22)20(28)23-11-10-15-12-24-18-5-3-2-4-17(15)18/h2-9,12-13,24H,10-11H2,1H3,(H,23,28)(H2,25,26,27,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJNVNJPSDOLYRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C(=O)NCCC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

419.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1H-indol-3-yl)ethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Indole Moiety: Starting from a suitable precursor, the indole ring can be synthesized through Fischer indole synthesis.

Thiazole Ring Formation: The thiazole ring can be constructed via Hantzsch thiazole synthesis.

Urea Linkage Formation: The urea linkage can be introduced by reacting an amine with an isocyanate.

Final Coupling: The final step would involve coupling the indole and thiazole intermediates under appropriate conditions, possibly using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1H-indol-3-yl)ethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The indole moiety can be oxidized under strong oxidizing conditions.

Reduction: The urea linkage can be reduced to form corresponding amines.

Substitution: Electrophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Conditions might include the use of Lewis acids or bases to facilitate the reaction.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield indole-2-carboxylic acid derivatives, while reduction could yield amine derivatives.

Scientific Research Applications

Chemistry: As a building block for more complex molecules.

Biology: As a probe to study biological processes.

Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.

Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-(1H-indol-3-yl)ethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide would depend on its specific biological target. Generally, compounds with indole and thiazole moieties can interact with various enzymes and receptors, modulating their activity. The urea linkage might facilitate binding to specific proteins or nucleic acids.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The dichlorobenzyl group in Compound 1 () increases lipophilicity compared to the indolylethyl group in the target compound, which may affect membrane permeability .

- Synthetic Routes : The target compound’s synthesis likely parallels methods in and , utilizing coupling reagents (e.g., EDCI/HOBt) for amide bond formation and hydrazone/ureido condensations .

Pharmacokinetic and Physicochemical Properties

- Lipophilicity : The indolylethyl and p-tolyl groups in the target compound suggest moderate logP (~3.5), balancing solubility and membrane penetration. In contrast, ’s dichlorobenzyl analogs may have higher logP (>4), risking solubility issues .

- Metabolic Stability : The ureido linkage in all compounds is prone to hydrolysis, but the indole moiety in the target compound could slow metabolism via cytochrome P450 interactions .

Biological Activity

N-(2-(1H-indol-3-yl)ethyl)-2-(3-(p-tolyl)ureido)thiazole-4-carboxamide, also referred to as compound 941880-73-5, is a synthetic derivative with potential therapeutic applications. This compound is characterized by its unique structural features, including an indole moiety and a thiazole ring, which are known to impart various biological activities.

- Molecular Formula : C19H20N4O

- Molecular Weight : 419.5 g/mol

- CAS Number : 941880-73-5

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an anticancer and antimicrobial agent. The following sections summarize key findings from recent research.

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies

-

Mechanism of Action :

- Induces apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway.

- Arrests cell cycle progression at the G2/M phase, inhibiting cell division.

- In Vitro Studies :

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| HeLa | 0.52 | Apoptosis induction |

| MCF-7 | 0.34 | Cell cycle arrest |

Antimicrobial Activity

The compound has also shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria.

Antibacterial Studies

- Minimum Inhibitory Concentration (MIC) :

-

Specific Findings :

- Compounds demonstrated significant activity against Staphylococcus aureus and Escherichia coli, with some derivatives inhibiting biofilm formation effectively.

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| Staphylococcus aureus | 0.98 |

| Escherichia coli | 0.47 |

Cytotoxicity Assessment

The cytotoxic effects of the compound were evaluated using MRC-5 human lung fibroblast cells, revealing that it exhibited low toxicity at therapeutic concentrations, thus supporting its potential for further development in clinical applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.